4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Biological Activity
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3OS, with a molecular weight of approximately 296.35 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃N₃OS |
Molecular Weight | 296.35 g/mol |
Melting Point | Not available |
LogP | 4.468 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with appropriate amine derivatives. This process can be optimized through various methods including solvent-free reactions or using microwave-assisted techniques to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazoles have shown enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) when modified with lipophilic groups . The incorporation of a piperazine ring has been noted to improve bioactivity significantly.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 1 µg/mL . The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various thiadiazole-based compounds and evaluated their biological activities. Among them, derivatives incorporating the thiadiazole moiety exhibited significant cytotoxicity against cancer cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized benzamide derivatives containing thiadiazole rings. The results showed that these compounds effectively inhibited the growth of pathogenic bacteria and fungi .
Properties
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYTLCZDDZBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.